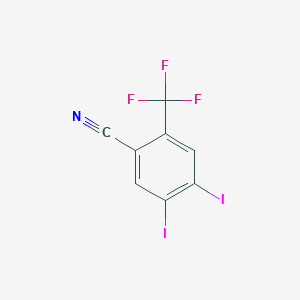
4,5-Diiodo-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diiodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F3I2N It is a derivative of benzonitrile, where two iodine atoms are substituted at the 4th and 5th positions, and a trifluoromethyl group is substituted at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodo-2-(trifluoromethyl)benzonitrile typically involves the iodination of 2-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the aromatic ring. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
4,5-Diiodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or alkylating agents. Conditions often involve the use of catalysts and solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
4,5-Diiodo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents or probes for detecting specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
作用机制
The mechanism of action of 4,5-Diiodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the iodine atoms can facilitate interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Iodo-5-(trifluoromethyl)benzonitrile
- 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Uniqueness
4,5-Diiodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C8H2F3I2N |
|---|---|
分子量 |
422.91 g/mol |
IUPAC 名称 |
4,5-diiodo-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F3I2N/c9-8(10,11)5-2-7(13)6(12)1-4(5)3-14/h1-2H |
InChI 键 |
MOPFFJZVOFLFKT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1I)I)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
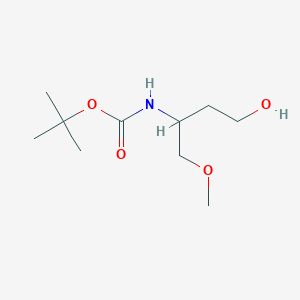
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
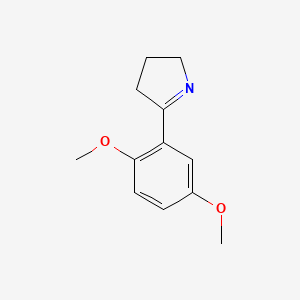
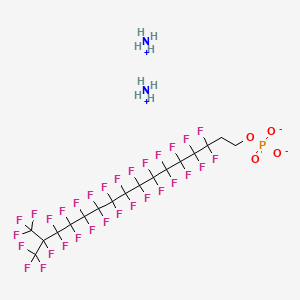
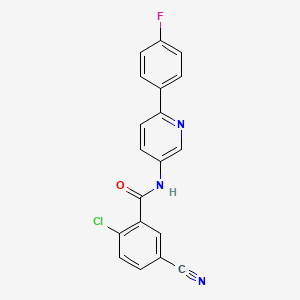
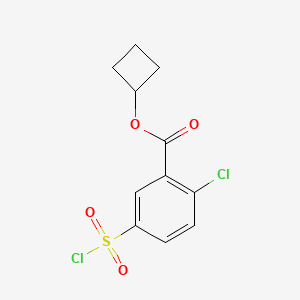
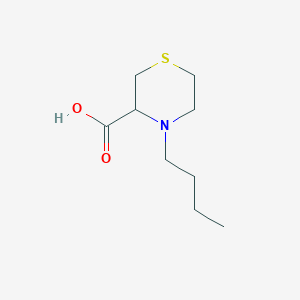

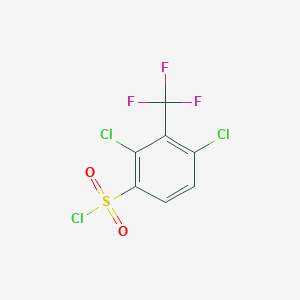
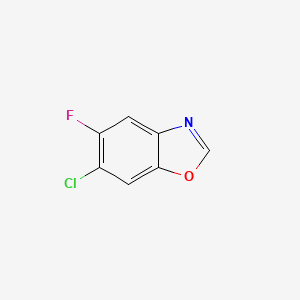
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


